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molecular formula C12H15ClFNO B8461769 4-(5-Chloro-2-methoxyphenyl)-4-fluoropiperidine

4-(5-Chloro-2-methoxyphenyl)-4-fluoropiperidine

Cat. No. B8461769
M. Wt: 243.70 g/mol
InChI Key: YFLOZEQRSXFESX-UHFFFAOYSA-N
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Patent
US07880007B2

Procedure details

To a stirred solution of 1-benzyl-4-(5-chloro-2-methoxy-phenyl)-4-fluoro-piperidine 4c (13.8 g, 0.04 mol) in dichloromethane (50 mL) was added 1-chloroethylchloroformate. (7.1 g, 0.05 mol). The mixture was stirred at room temperature for 2 h and then concentrated to dryness. The residual was dissolved in methanol (50 mL) and then heated to reflux for 30 min. The mixture was concentrated to dryness in vacuo, ether was added, the precipitate solid was filtered and washed with ether to obtain 4-(5-chloro-2-methoxyphenyl)-4-fluoropiperidine 4d as its hydrochloride salt. 1H NMR (DMSO-d6): δ 9.10-9.01 (m, 2H), 7.25 (q, J1=8.4 Hz, J2=8.8 Hz, 1H), 7.33 (d, J=2.8 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H), 3.82 (s, 3H), 3.27 (s, 2H), 3.13-3.04 (m, 2H), 2.79-2.66 (m, 2H), 1.924-1.864 (t. 2H). MS (ESI) m/z (M+H+) 243.98.
Name
1-benzyl-4-(5-chloro-2-methoxy-phenyl)-4-fluoro-piperidine
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=2[O:22][CH3:23])([F:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCl>[Cl:21][C:19]1[CH:18]=[CH:17][C:16]([O:22][CH3:23])=[C:15]([C:11]2([F:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:20]=1

Inputs

Step One
Name
1-benzyl-4-(5-chloro-2-methoxy-phenyl)-4-fluoro-piperidine
Quantity
13.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(F)C1=C(C=CC(=C1)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residual was dissolved in methanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness in vacuo, ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate solid was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1(CCNCC1)F)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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